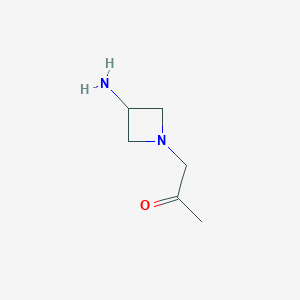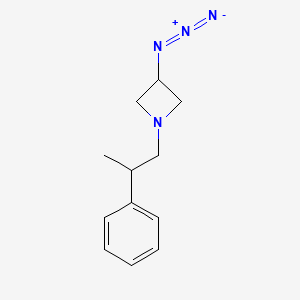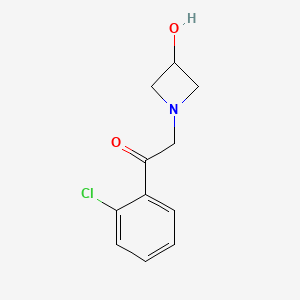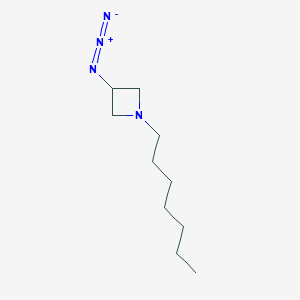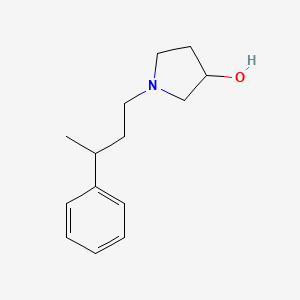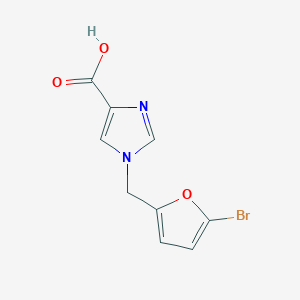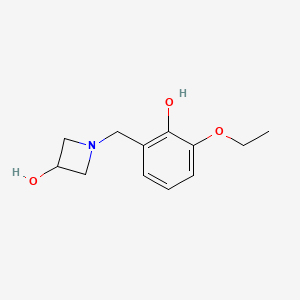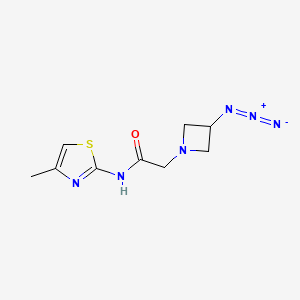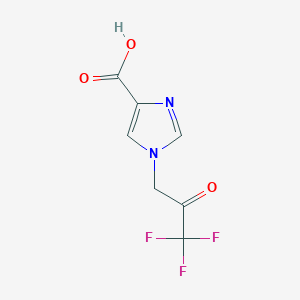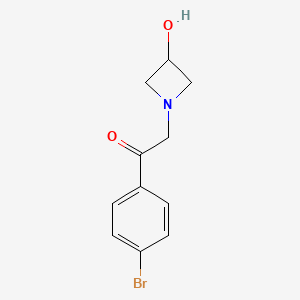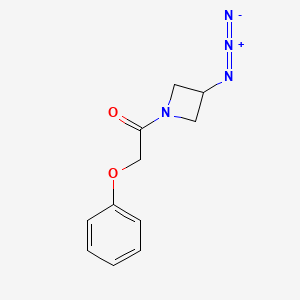
1-(3-Azidoazetidin-1-yl)-2-phenoxyethan-1-one
Descripción general
Descripción
1-(3-Azidoazetidin-1-yl)-2-phenoxyethan-1-one, also known as AAZPE, is an organic compound that has found a wide range of applications in the field of organic synthesis. It is a versatile reagent that can be used to synthesize various compounds and molecules. AAZPE has been extensively studied and has been found to be a very useful tool in the laboratory.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
One area of research involving 1-(3-Azidoazetidin-1-yl)-2-phenoxyethan-1-one focuses on its synthesis and biochemical evaluation for potential antitumor applications. A study by Greene et al. (2016) explored the structure-activity relationships of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of compounds with potent antiproliferative effects against MCF-7 breast cancer cells. These compounds, including variants of the azetidin-2-one structure, were shown to inhibit tubulin polymerization, disrupt microtubular structures in cells, and induce apoptosis. This research highlights the potential of azetidin-2-one derivatives as tubulin-targeting antitumor agents (Greene et al., 2016).
Anti-Tubercular Activity
Another study by Thomas et al. (2014) focused on the design and development of azetidinone derivatives, including 1,2,4-triazole-incorporated azetidin-2-ones, for anti-tubercular activity. The research involved in silico designing and molecular docking to identify potential drug candidates, followed by the synthesis of various azetidinone analogues. Some of these derivatives demonstrated good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain, suggesting the therapeutic potential of azetidin-2-one structures in treating tuberculosis (Thomas et al., 2014).
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-phenoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-14-13-9-6-15(7-9)11(16)8-17-10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTZXXYOHUPFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




